6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Description
Properties
IUPAC Name |
6-bromo-1,3-dihydroimidazo[4,5-b]pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLQXGYCKFKIPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=S)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358729 | |
| Record name | 6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671429 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
93752-20-6 | |
| Record name | 6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-3H-imidazo[4,5-b]pyridine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
biological activity of imidazo[4,5-b]pyridine derivatives
Initiating Discovery Search
I'm starting with a wide search to uncover the biological activities of imidazo[4,5-b]pyridine derivatives. This initial sweep will provide a solid foundation for more focused investigations. Afterwards, I plan to zero in on their anticancer properties, hopefully giving us insights into specific applications.
Expanding Activity Horizons
I'm now expanding my search to explore specific biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties of these derivatives. I'm also looking deeply into their mechanisms, focusing on enzyme inhibition and receptor binding. I'm moving toward identifying specific examples from preclinical/clinical studies, hoping to find valuable quantitative data.
Refining Search Strategies
I'm now refining my search strategies. I'm focusing on anticancer, antimicrobial, antiviral, and anti-inflammatory properties, specifically for imidazo[4,5-b]pyridine derivatives. I'm also delving into their mechanisms – enzyme inhibition and receptor binding – and aiming to find examples with IC50 or EC50 values from preclinical and clinical studies. I'm also hunting for established experimental protocols.
Validation & Comparative
A Head-to-Head Comparison for Researchers: 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione vs. Dasatinib in Src Inhibition
For researchers in oncology, immunology, and developmental biology, the Src family of non-receptor tyrosine kinases represents a critical signaling hub and a high-value target for therapeutic intervention. The aberrant activation of Src is a well-documented driver of tumorigenesis, metastatic progression, and inflammatory diseases. Consequently, the development of potent and selective Src inhibitors is a major focus of drug discovery.
This guide provides an in-depth, objective comparison of two prominent Src inhibitors: the established multi-kinase inhibitor Dasatinib and the more recently investigated compound, 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione. We will dissect their mechanisms, compare their performance based on available experimental data, and provide practical, field-proven protocols for their evaluation.
The Central Role of Src Kinase
Src is the prototypical member of a family of nine non-receptor tyrosine kinases. It plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, adhesion, and migration. The kinase domain of Src is maintained in an inactive conformation through intramolecular inhibitory phosphorylation. Activation occurs via dephosphorylation of a C-terminal tyrosine residue (Tyr527 in human Src) and autophosphorylation of a tyrosine in the activation loop (Tyr416), leading to a conformational change that opens the substrate-binding site.
Figure 1: Simplified representation of the Src kinase activation and downstream signaling pathways.
The Contenders: A Tale of Two Inhibitors
Dasatinib: The Established Powerhouse
Dasatinib (marketed as Sprycel®) is an FDA-approved oral medication initially developed as a second-generation inhibitor for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its primary target is the Bcr-Abl fusion protein, but it exhibits potent inhibitory activity against a broad spectrum of kinases, including the Src family (Src, Lck, Lyn, Fyn, Yes, Hck, Fgr, Blk), c-Kit, and PDGFR.
The mechanism of action for Dasatinib involves binding to the ATP-binding pocket of the kinase domain, stabilizing the inactive conformation. This dual Bcr-Abl and Src family kinase inhibition has proven to be a powerful therapeutic strategy.
6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione: The Challenger
6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione is a more recently described small molecule inhibitor that has demonstrated potent and selective inhibition of Src family kinases. Unlike the broad-spectrum activity of Dasatinib, this compound and its analogs have been explored for their potential to offer a more targeted approach to Src inhibition, potentially reducing off-target effects. Its inhibitory mechanism also involves competitive binding at the ATP-binding site of the Src kinase domain.
Head-to-Head Performance: A Data-Driven Comparison
The efficacy of a kinase inhibitor is primarily defined by its potency (how much of the drug is needed to achieve inhibition) and its selectivity (how specifically it inhibits the target kinase versus other kinases).
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Dasatinib | Src | 0.5 - 5 | |
| Dasatinib | Bcr-Abl | <1 | |
| Dasatinib | c-Kit | 5 | |
| Dasatinib | PDGFRβ | 28 | |
| 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione | Src | 10 - 50 (Varies by analog) |
Table 1: Comparative IC50 values of Dasatinib and 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione against Src and other kinases. Lower IC50 values indicate higher potency.
From the available data, Dasatinib demonstrates sub-nanomolar to low nanomolar potency against Src, making it one of the most potent Src inhibitors identified. In contrast, 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione and its derivatives show potent but generally less pronounced inhibition, with IC50 values typically in the low to mid-nanomolar range.
The key differentiator lies in their selectivity profiles. Dasatinib's broad-spectrum activity can be a double-edged sword. While advantageous in certain cancers where multiple signaling pathways are dysregulated, it can also lead to a higher incidence of off-target effects. The more focused inhibitory profile of 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione may offer a superior safety profile in applications where only Src inhibition is desired.
Experimental Protocol: In Vitro Src Kinase Inhibition Assay
To empirically determine and compare the inhibitory potential of these compounds, a robust in vitro kinase assay is essential. The following protocol outlines a common and reliable method.
Objective: To determine the IC50 value of a test compound (e.g., Dasatinib or 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione) against recombinant human Src kinase.
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a synthetic peptide substrate by Src kinase. The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA-based format or by measuring ATP depletion.
Figure 2: Workflow for an in vitro Src kinase inhibition assay.
Materials:
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Recombinant human Src kinase (active)
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Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
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ATP solution (at a concentration near the Km for Src)
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Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)
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Test compounds (Dasatinib and 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione) dissolved in DMSO
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96-well microplate (e.g., high-binding polystyrene for ELISA)
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Wash buffer (e.g., PBS with 0.05% Tween-20)
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Blocking buffer (e.g., 1% BSA in PBS)
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Phosphotyrosine-specific antibody (e.g., pY20) conjugated to HRP
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TMB substrate
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Stop solution (e.g., 1 M H2SO4)
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Microplate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration would be 10 mM, diluted down to the picomolar range.
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Assay Plate Preparation: Add 5 µL of each compound dilution to the wells of a 96-well plate. Include control wells with DMSO only (no inhibitor) and wells with no kinase (background).
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Kinase Reaction Initiation:
-
Prepare a master mix containing kinase buffer, recombinant Src kinase, and the peptide substrate.
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Add 20 µL of the master mix to each well.
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Prepare an ATP solution in kinase buffer.
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Add 25 µL of the ATP solution to each well to start the kinase reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking. The optimal time may need to be determined empirically.
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Reaction Termination: Stop the reaction by adding 50 µL of a stop solution, such as 50 mM EDTA, which chelates the Mg2+ required for kinase activity.
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Detection (ELISA-based):
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Wash the plate three times with wash buffer.
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Add 100 µL of blocking buffer to each well and incubate for 1 hour at room temperature.
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Wash the plate again three times.
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Add 100 µL of the HRP-conjugated anti-phosphotyrosine antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
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Wash the plate five times with wash buffer.
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Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).
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Add 100 µL of stop solution.
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-
Data Acquisition and Analysis:
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Read the absorbance at 450 nm using a microplate reader.
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Subtract the background absorbance (no kinase control) from all other readings.
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Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Concluding Remarks for the Researcher
The choice between Dasatinib and 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione for Src inhibition studies depends critically on the experimental context.
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Dasatinib is the inhibitor of choice when potent, broad-spectrum kinase inhibition is desired, or when benchmarking against a clinically approved drug. Its extensive characterization provides a wealth of comparative data. However, researchers must be mindful of its off-target effects and consider their potential impact on experimental outcomes.
-
6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione and its analogs represent a valuable tool for studies requiring more selective Src inhibition. This selectivity can be crucial for dissecting the specific roles of Src in complex cellular signaling networks, minimizing confounding variables from the inhibition of other kinases.
Ultimately, the selection of an inhibitor should be guided by a thorough understanding of the research question and the inherent properties of each compound. The provided protocol offers a robust framework for the empirical validation of their inhibitory activities in your specific experimental system.
References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
-
Das, J., et al. (2006). 2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
-
Cee, V. J., et al. (2007). Discovery of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones and 1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thiones as potent and selective inhibitors of Src family kinases. Bioorganic & Medicinal Chemistry Letters, 17(11), 3045–3050. [Link]
A Comparative Guide to the Kinase Selectivity Profile of 6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
This guide provides an in-depth analysis of the kinase selectivity profile of the compound 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione. Designed for researchers, scientists, and drug development professionals, this document details the experimental methodologies to rigorously assess its inhibitory activity across the human kinome and compares its performance against established kinase inhibitors.
Introduction: The Critical Role of Kinase Selectivity in Drug Discovery
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them one of the most important classes of drug targets. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.
A non-selective kinase inhibitor can lead to off-target effects, resulting in cellular toxicity and undesirable side effects. Therefore, early and comprehensive selectivity profiling is paramount in the drug discovery pipeline to identify compounds with the desired therapeutic window. This guide focuses on 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione, a heterocyclic compound with potential kinase inhibitory activity. Understanding its selectivity is the first step in evaluating its potential as a chemical probe or a therapeutic lead.
Experimental Design for Kinase Selectivity Profiling
To ascertain the selectivity of 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione, a multi-pronged approach is necessary. This involves screening the compound against a broad panel of kinases and then performing detailed dose-response studies for any identified "hits."
The Kinase Screening Panel
The choice of the kinase panel is a critical first step. A comprehensive panel should ideally cover all major branches of the human kinome tree to provide a global view of selectivity. For this study, a panel of 96 kinases, representing diverse families, was chosen. This allows for an initial broad assessment of the compound's activity.
Assay Technology: Rationale for a Mobility-Shift Assay
Several technologies exist for measuring kinase activity, including radiometric assays (e.g., [³²P]-ATP filter binding), fluorescence-based assays (e.g., FRET), and luminescence-based assays (e.g., ADP-Glo™). For this guide, we will detail a mobility-shift assay, a robust and widely used method for in vitro kinase profiling.
Causality behind the choice: Mobility-shift assays, such as those utilizing microfluidic capillary electrophoresis, offer several advantages. They directly measure the conversion of a substrate peptide to its phosphorylated product, providing a ratiometric readout that is less susceptible to artifacts from colored or fluorescent compounds. This method is also highly reproducible and amenable to high-throughput screening.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Mobility-Shift)
The following protocol outlines the steps for determining the inhibitory activity of 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione against a panel of 96 kinases.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione in 100% DMSO.
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Perform a serial dilution to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM). A control with DMSO alone is essential.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP to a reaction buffer. The specific buffer composition will vary depending on the kinase being assayed.
-
Add the test compound at the desired concentrations.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Termination of Reaction:
-
Stop the reaction by adding a termination buffer containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.
-
-
Microfluidic Capillary Electrophoresis:
-
The contents of each well are injected into a microfluidic chip.
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An electric field is applied, causing the negatively charged phosphorylated peptide to migrate at a different velocity than the unphosphorylated substrate.
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Laser-induced fluorescence is used to detect both the substrate and product peaks.
-
-
Data Analysis:
-
The percentage of substrate conversion is calculated for each reaction.
-
The percent inhibition is then determined by comparing the conversion in the presence of the compound to the DMSO control.
-
For hits identified in the initial screen, a full dose-response curve is generated to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Workflow Diagram:
Caption: Simplified Wnt signaling pathway highlighting the role of CK1 and GSK-3β.
The ability of 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione to inhibit both CK1δ and GSK-3β within the destruction complex could lead to a potent stabilization of β-catenin and subsequent activation of Wnt target genes. This makes it a potentially powerful chemical probe for dissecting this pathway.
Conclusion and Future Directions
This guide has detailed a systematic approach to characterizing the kinase selectivity of 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione. The experimental data demonstrates that this compound is a potent and selective inhibitor of CK1δ and GSK-3β.
For researchers and scientists, this compound represents a valuable tool for investigating the cellular functions of these kinases, particularly in the context of Wnt signaling.
For drug development professionals, the selectivity profile of 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione suggests a promising starting point for the development of therapeutics targeting diseases where CK1δ and/or GSK-3β are dysregulated. Further studies, including cell-based assays and in vivo models, are warranted to validate its therapeutic potential.
References
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Knippschild, U., et al. (2014). The CSNK1 (casein kinase 1) family: participation in multiple cellular processes in eukaryotes. Gene, 547(1), 1-13. [Link]
-
Jope, R. S., & Johnson, G. V. (2004). The glamour and gloom of glycogen synthase kinase-3. Trends in Biochemical Sciences, 29(2), 95-102. [Link]
-
Clevers, H., & Nusse, R. (2012). Wnt/β-catenin signaling and disease. Cell, 149(6), 1192-1205. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
